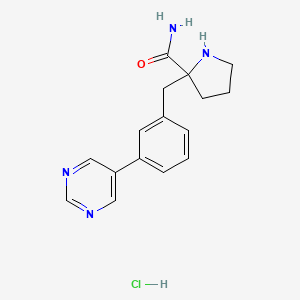
2-(3-Pyrimidin-5-yl-benzyl)-pyrrolidine-2-carboxylic acid amide hydrochloride
Overview
Description
2-(3-Pyrimidin-5-yl-benzyl)-pyrrolidine-2-carboxylic acid amide hydrochloride is a useful research compound. Its molecular formula is C16H19ClN4O and its molecular weight is 318.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-Pyrimidin-5-yl-benzyl)-pyrrolidine-2-carboxylic acid amide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity through various studies, including structure-activity relationship (SAR) analyses, in vitro assays, and case studies that highlight its pharmacological potential.
Structure-Activity Relationship (SAR)
The compound's structure suggests it may interact with specific biological targets, particularly those involved in bacterial resistance and inflammation. SAR studies have shown that modifications in the pyrrolidine and pyrimidine moieties can significantly influence the compound's efficacy against various biological targets.
Key Structural Features:
- The presence of the pyrrolidine ring contributes to the compound's ability to inhibit specific enzymes.
- The benzyl and pyrimidine groups are critical for enhancing binding affinity to target proteins.
Antimicrobial Properties
Recent research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. A study identified several pyrrolidine derivatives that effectively inhibited the penicillin-binding protein PBP3, which is essential for bacterial cell wall synthesis .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | PBP3 | 19 ± 1 | |
| Compound 2 | PBP3 | 24 ± 20 | |
| Compound 3 | General bacteria | <50 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit COX-2 enzyme activity more effectively than COX-1, suggesting a selective anti-inflammatory action. The effective doses (ED50) for some compounds were found to be comparable to established anti-inflammatory drugs like indomethacin .
Table 2: Anti-inflammatory Activity Comparisons
| Compound | ED50 (µM) | Comparison Drug | ED50 (µM) |
|---|---|---|---|
| Compound A | 8.23 | Indomethacin | 9.17 |
| Compound B | 9.47 | Indomethacin | 9.17 |
Case Study 1: Inhibition of PBP3
A focused screening of a library containing over 2000 compounds identified several hits with strong inhibitory effects on PBP3. Among these, derivatives of the pyrrolidine scaffold demonstrated IC50 values indicating potent antibacterial action. The study emphasized the significance of the structural features in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanisms
Another study explored the anti-inflammatory mechanisms of pyrrolidine derivatives through in vitro assays. The results indicated that these compounds could significantly reduce inflammatory markers in cell cultures, supporting their potential use in treating inflammatory diseases .
Properties
IUPAC Name |
2-[(3-pyrimidin-5-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O.ClH/c17-15(21)16(5-2-6-20-16)8-12-3-1-4-13(7-12)14-9-18-11-19-10-14;/h1,3-4,7,9-11,20H,2,5-6,8H2,(H2,17,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTCOKGHRVYHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)C3=CN=CN=C3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















